molecular formula C16H25N3O3S B2376353 cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone CAS No. 1019105-43-1

cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

Cat. No.: B2376353
CAS No.: 1019105-43-1
M. Wt: 339.45
InChI Key: IWOSLVPDDRWKSJ-UHFFFAOYSA-N
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Description

Cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is a pyrazole-based compound featuring a cyclohexyl-methanone group at position 1 and a pyrrolidin-1-ylsulfonyl substituent at position 4 of the pyrazole ring. Pyrazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

The synthesis of such compounds typically involves cyclo-condensation reactions between hydrazides and diketones, often catalyzed by acids (e.g., p-toluenesulfonic acid, PTSA) or bases (e.g., NaOH) in ethanol or solvent-free conditions . The pyrrolidin-1-ylsulfonyl group may enhance solubility and binding affinity to biological targets due to its polar nature and hydrogen-bonding capability.

Properties

IUPAC Name

cyclohexyl-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-7-11-18)13(2)19(17-12)16(20)14-8-4-3-5-9-14/h14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOSLVPDDRWKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group and the pyrrolidin-1-ylsulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production, particularly for pharmaceutical purposes.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its properties are explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Alkynyl/Hydroxyl Groups : The pyrrolidin-1-ylsulfonyl group in the target compound may improve solubility and target engagement compared to hydrophobic alkynyl () or polar hydroxyl groups ().
  • Green Synthesis: Solvent-free oxidative coupling () offers an eco-friendly alternative to traditional ethanol-based methods ().

Key Observations :

  • Antimicrobial Potential: The target compound’s sulfonyl group may mimic the bioactivity of the furyl-alkynyl derivative (), which showed antimicrobial activity.
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce reactivity but improve metabolic stability.

Crystallographic and Stability Data

Crystal packing and stability are influenced by substituent interactions:

Compound Crystal System Notable Interactions Reference
Target Compound (Inferred) Likely monoclinic C–H···O hydrogen bonds (similar to )
Monoclinic, P121/c C–H···O chains along [010]; planar pyrazole-furan
Not specified Confirmed pyrazoline-carbaldehyde structure

Key Observations :

  • Planarity : Co-planar pyrazole and aryl rings (e.g., furan in ) facilitate π-π stacking, a feature absent in bulky substituents (e.g., tert-butyl).

Biological Activity

Cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a cyclohexyl group attached to a pyrazole ring, which is further substituted with a pyrrolidin-1-ylsulfonyl moiety. The presence of these functional groups contributes to its biological activities.

1. Pharmacological Potential

Research indicates that compounds containing the pyrazole nucleus exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory activity comparable to standard drugs like dexamethasone .
  • Antimicrobial Activity : Studies on pyrazole derivatives have revealed promising antibacterial effects against various strains including E. coli and S. aureus. The presence of specific substituents in the pyrazole structure enhances this activity .

The mechanism of action for this compound involves:

  • Enzyme Interaction : The pyrrolidin-1-ylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to altered signaling pathways associated with inflammation and pain.
  • Binding Affinity : The hydrophobic cyclohexyl group enhances the compound's binding affinity to its molecular targets, potentially leading to increased efficacy in therapeutic applications.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

StudyCompound TestedBiological ActivityResults
Selvam et al.1-thiocarbamoyl 3-substituted phenyl-pyrazole derivativesMAO-B inhibitionHigh activity against MAO-A and MAO-B isoforms
Burguete et al.1,5-diaryl pyrazole derivativesAntibacterialGood activity against E. coli and S. aureus
Chovatia et al.1-acetyl-pyrazole derivativesAnti-tubercularPromising results against Mycobacterium tuberculosis

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of the cyclohexyl and pyrrolidin groups. Industrial production may utilize automated reactors for efficiency and scalability.

Q & A

Q. What are the optimized synthetic routes for cyclohexyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone, and how do reaction parameters influence yield?

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and anisotropic displacement parameters . For visualization and hydrogen-bond analysis, Mercury software enables interactive modeling of dihedral angles and packing interactions (e.g., O–H···N bonds observed in pyrazole derivatives) . Key Structural Metrics :

  • Dihedral angles between pyrazole and cyclohexyl groups: 16–52° (similar to analogs in ).
  • Bond lengths: C–S (1.76 Å), N–S (1.63 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in COX inhibition assays (e.g., IC50 variability) may arise from:

  • Enzyme Isoform Selectivity : Test against COX-1 vs. COX-2 using recombinant enzymes and fluorogenic substrates .
  • Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with active sites. The pyrrolidinylsulfonyl group may sterically hinder substrate access in COX-2 .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. How can computational methods predict substituent effects on pharmacological activity?

  • QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO/LUMO energies) for the sulfonyl and cyclohexyl groups. Correlate with experimental IC50 values .
  • MD Simulations : GROMACS can simulate binding dynamics in aqueous environments, identifying key residues (e.g., Arg120 in COX-2) for hydrogen bonding . Example SAR Finding :
  • Electron-withdrawing groups on the sulfonyl moiety enhance COX-2 affinity by 3-fold compared to electron-donating substituents .

Q. What experimental designs mitigate challenges in characterizing reactive intermediates during synthesis?

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitroso intermediates during sulfonation .
  • Stabilization : Add radical scavengers (e.g., BHT) to prevent oxidative degradation of the pyrrolidinylsulfonyl group .
  • LC-MS/MS : Detect transient species with high sensitivity (LOD: 0.1 ng/mL) .

Methodological Guidance

Q. How to analyze hydrogen-bonding networks in crystallographic data?

  • Mercury Software : Generate Hirshfeld surfaces to quantify intermolecular contacts (e.g., O–H···N: 2.8–3.2 Å) .
  • SHELXL Commands : Use AFIX to constrain H-atom positions and EQIV to apply symmetry operations for disordered regions .

Q. What protocols ensure reproducibility in anti-inflammatory assays?

  • Cell Culture : Use RAW 264.7 macrophages pre-treated with LPS (1 μg/mL, 24h) to induce COX-2 .
  • ELISA Kits : Quantify PGE2 levels with a standard curve (0–500 pg/mL) and triplicate technical replicates .
  • Positive Control : Include celecoxib (IC50: 40 nM) to validate assay conditions .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected splitting patterns in the pyrrolidinyl group?

  • Dynamic Effects : Restricted rotation of the sulfonyl-pyrrolidine bond at room temperature causes diastereotopic splitting. Acquire spectra at 60°C to coalesce signals .
  • Impurity Identification : Compare with HPLC-MS data to rule out regioisomeric byproducts (e.g., 3-sulfonyl vs. 4-sulfonyl isomers) .

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